molecular formula C18H15N3O2 B13136898 [3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)- CAS No. 821784-19-4

[3,4'-Bipyridin]-5-amine, N-(1,3-benzodioxol-5-ylmethyl)-

Cat. No.: B13136898
CAS No.: 821784-19-4
M. Wt: 305.3 g/mol
InChI Key: PCRJMGWIPGRJLO-UHFFFAOYSA-N
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Description

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety and a bipyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with a bipyridine derivative. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-[3,4’-bipyridin]-5-amine is unique due to its combination of the benzo[d][1,3]dioxole and bipyridine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

821784-19-4

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C18H15N3O2/c1-2-17-18(23-12-22-17)7-13(1)9-21-16-8-15(10-20-11-16)14-3-5-19-6-4-14/h1-8,10-11,21H,9,12H2

InChI Key

PCRJMGWIPGRJLO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CN=CC(=C3)C4=CC=NC=C4

Origin of Product

United States

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